molecular formula C9H18N2O2 B1593374 Ethyl (4-methyl-1-piperazinyl)acetate CAS No. 28920-67-4

Ethyl (4-methyl-1-piperazinyl)acetate

Cat. No. B1593374
Key on ui cas rn: 28920-67-4
M. Wt: 186.25 g/mol
InChI Key: QETJQVJIERQYIQ-UHFFFAOYSA-N
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Patent
US09447091B2

Procedure details

To a solution of 1-methylpiperazine (1 g, 8.771 mmol, 1.0 eq) in DMF were added K2CO3 (265 m g, 21.927 mmol, 2.5 eq) and ethyl 2-bromoacetate (167 mg, 13.15 mmol, 1.5 eq). The mixture was stirred at RT for 16 h and quenched and extracted as in Intermediate Example 5(a). The solvent was distilled off to afford the product in 76.4% yield. (1.3 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
21.927 mmol
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C([O-])([O-])=O.[K+].[K+].Br[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>CN(C=O)C>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:4][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
21.927 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
167 mg
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched
EXTRACTION
Type
EXTRACTION
Details
extracted as in Intermediate Example 5(a)
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to afford the product in 76.4% yield

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CN1CCN(CC1)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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